molecular formula C14H21BN2O2 B13415057 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]

Cat. No.: B13415057
M. Wt: 260.14 g/mol
InChI Key: UQQZEYMWIVKINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of a dioxaborolane moiety, which is a boron-containing heterocycle. The presence of boron in organic compounds often imparts unique reactivity and properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] typically involves multiple steps, starting from simpler organic precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions often require specific solvents and temperature conditions to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron moiety typically yields boronic acids, while substitution reactions can introduce various functional groups at the boron center .

Scientific Research Applications

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with biological molecules, which can modulate their activity. This property is particularly useful in enzyme inhibition and as a ligand in receptor binding studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] apart from these similar compounds is its unique spirocyclic structure, which imparts distinct reactivity and stability. The combination of the spirocyclic core with the boron-containing dioxaborolane ring makes it a versatile compound in various chemical transformations and applications .

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]

InChI

InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)10-8-16-17-9-14(5-6-14)7-11(10)17/h7-8,16H,5-6,9H2,1-4H3

InChI Key

UQQZEYMWIVKINH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNN3C2=CC4(C3)CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.